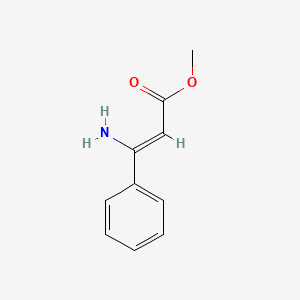

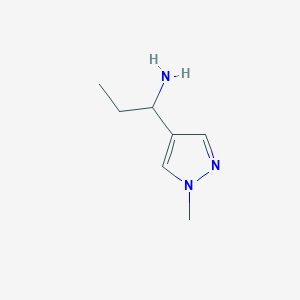

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Overview

Description

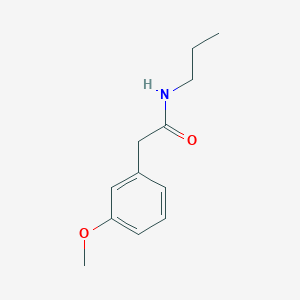

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (MTHC), also known as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester hydrochloride, is a synthetic compound commonly used in laboratory experiments and research. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. MTHC is a white crystalline solid with a melting point of 130-132°C and a molecular weight of 206.7 g/mol.

Scientific Research Applications

Synthesis and Characterization

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has been a focus in the field of organic chemistry for its diverse synthetic applications. For instance, it has been used in the preparation of various derivatives like hydrochlorides of methyl ester, N-carboxy anhydride, N-acetyl derivative, and others. These substances have been characterized through elemental analyses, NMR spectra, and optical rotation, offering insights into their chemical properties and potential applications (Jansa, Macháček, & Bertolasi, 2006).

Chemical Transformations

The compound also plays a role in chemical transformations. For example, its derivatives have been studied in decarboxylation reactions in different solvents, leading to the formation of 4-substituted isoquinoline derivatives. This research contributes to our understanding of organic reaction mechanisms and offers pathways for synthesizing novel compounds (Tachibana, Matsuo, & Yamada, 1968).

Pharmaceutical Research

In pharmaceutical research, the compound's derivatives are explored for their potential therapeutic applications. For example, the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate provides insights into developing new pharmaceuticals (Lerestif, Feuillet, Bazureau, & Hamelin, 1999). Furthermore, research on hydantoins and thiohydantoins derived from this compound expands the chemical toolbox available for drug discovery and development (Macháček, Jansa, Bertolasi, & Wsól, 2006).

Enantioselective Synthesis

The compound is also significant in enantioselective synthesis, a crucial aspect of creating effective pharmaceutical agents. For instance, the enantioselective alkylation at the 1-position of phenylalanine-derived precursors using this compound demonstrates the importance of stereochemistry in drug synthesis (Huber & Seebach, 1987).

Antioxidant Properties

Additionally, research on its derivatives has shown potential antioxidant properties, indicating a direction for further exploration in the development of antioxidant agents (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a structural motif of various natural products and therapeutic lead compounds . It is known to function as an antineuroinflammatory agent .

Mode of Action

The compound’s mode of action involves the C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate are highlighted .

Biochemical Pathways

The compound affects the synthesis of various biologically important nitrogen heterocycles . It is a key fragment of a diverse range of alkaloids and bioactive molecules . The compound has broad applications in asymmetric catalysis as chiral scaffolds .

Result of Action

The compound demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It has never been shown to produce a decline in dopamine in the brain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves various new and environmentally friendly methods . .

Biochemical Analysis

Biochemical Properties

Tetrahydroisoquinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the derivative and the biological context.

Cellular Effects

Some tetrahydroisoquinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXCBOUGBHWQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57060-88-5 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57060-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.